ethyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate
Overview
Description
Ethyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, the thiophene ring is constructed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, using a bromophenylboronic acid and a palladium catalyst.
Amidation Reaction: The pyridine amide is formed by reacting the intermediate with pyridine-4-amine under appropriate conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the phenyl derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit a specific enzyme involved in cancer cell proliferation or bind to a receptor to modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)-4-(pyridine-4-amido)thiophene-3-carboxylate: Similar structure but different substitution pattern.
Methyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 4-(4-chlorophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromophenyl group, pyridine amide, and ethyl ester together in the thiophene scaffold can result in unique interactions with biological targets and distinct physicochemical properties.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-2-25-19(24)16-15(12-3-5-14(20)6-4-12)11-26-18(16)22-17(23)13-7-9-21-10-8-13/h3-11H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKDNGENQAUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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